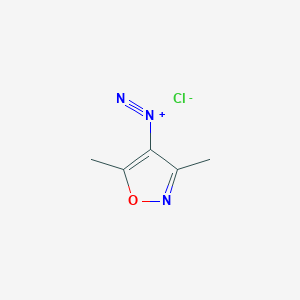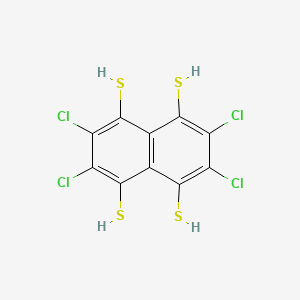
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol is a chemical compound that belongs to the class of polychlorinated naphthalenes This compound is characterized by the presence of four chlorine atoms and four thiol groups attached to a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol typically involves the chlorination of naphthalene followed by the introduction of thiol groups. One common method involves the reaction of naphthalene with chlorine gas in the presence of a catalyst to form 2,3,6,7-tetrachloronaphthalene. This intermediate is then reacted with thiol-containing reagents under specific conditions to introduce the thiol groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and thiolation processes. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The chlorine atoms can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents, such as sodium hydroxide or ammonia, are employed for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, less chlorinated naphthalenes, and substituted naphthalenes with various functional groups.
科学研究应用
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol involves its interaction with specific molecular targets and pathways. The thiol groups can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. The chlorine atoms may also contribute to the compound’s reactivity and interaction with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
2,3,6,7-Tetrachloronaphthalene: Lacks the thiol groups and has different chemical properties.
1,4,5,8-Tetrachloronaphthalene: Similar structure but different positions of chlorine atoms.
Naphthalene-1,4,5,8-tetrathiol: Lacks the chlorine atoms and has different reactivity.
Uniqueness
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol is unique due to the presence of both chlorine and thiol groups, which impart distinct chemical properties and reactivity
属性
CAS 编号 |
175789-64-7 |
|---|---|
分子式 |
C10H4Cl4S4 |
分子量 |
394.2 g/mol |
IUPAC 名称 |
2,3,6,7-tetrachloronaphthalene-1,4,5,8-tetrathiol |
InChI |
InChI=1S/C10H4Cl4S4/c11-3-5(13)9(17)2-1(7(3)15)8(16)4(12)6(14)10(2)18/h15-18H |
InChI 键 |
MRDWGQRRTRULHO-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=C(C(=C1S)Cl)Cl)S)C(=C(C(=C2S)Cl)Cl)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)

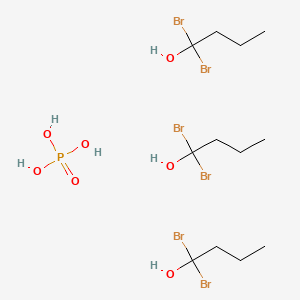
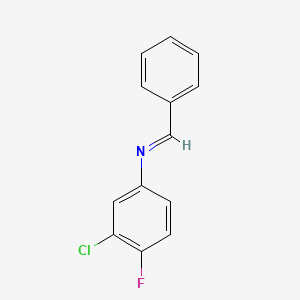
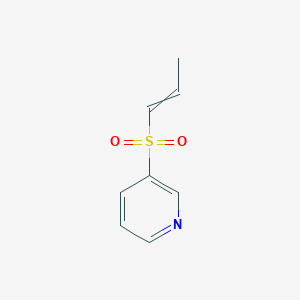
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
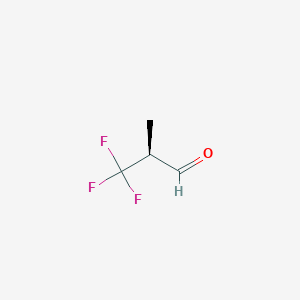
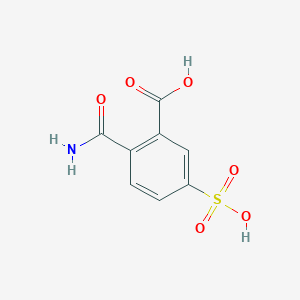
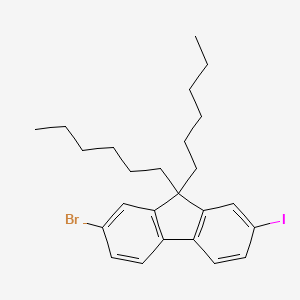
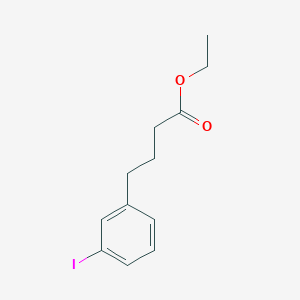
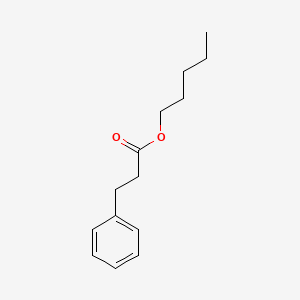
![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)

